molecular formula C16H24N2O3S B14972075 N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbutanamide

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbutanamide

Cat. No.: B14972075
M. Wt: 324.4 g/mol
InChI Key: YZLBTONBUOQMAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(ETHANESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]-3-METHYLBUTANAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a tetrahydroquinoline core, which is a common structural motif in many biologically active molecules. The presence of ethanesulfonyl and butanamide groups further enhances its chemical reactivity and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(ETHANESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]-3-METHYLBUTANAMIDE typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring.

The ethanesulfonyl group is introduced via sulfonylation, using ethanesulfonyl chloride as the sulfonylating agent. This reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid byproduct.

Finally, the butanamide group is attached through an amidation reaction, where the amine group of the tetrahydroquinoline derivative reacts with a butanoyl chloride or anhydride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the Pictet-Spengler reaction and sulfonylation steps, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[1-(ETHANESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]-3-METHYLBUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: The tetrahydroquinoline core can be oxidized to form quinoline derivatives.

    Reduction: The ethanesulfonyl group can be reduced to form ethanethiol derivatives.

    Substitution: The sulfonyl and amide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Ethanethiol derivatives.

    Substitution: Various substituted tetrahydroquinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-[1-(ETHANESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]-3-METHYLBUTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The ethanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(ETHANESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]-3-METHYLBUTANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethanesulfonyl group enhances its electrophilic properties, while the butanamide group provides additional sites for chemical modification and interaction with biological targets.

Properties

Molecular Formula

C16H24N2O3S

Molecular Weight

324.4 g/mol

IUPAC Name

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-3-methylbutanamide

InChI

InChI=1S/C16H24N2O3S/c1-4-22(20,21)18-9-5-6-13-7-8-14(11-15(13)18)17-16(19)10-12(2)3/h7-8,11-12H,4-6,9-10H2,1-3H3,(H,17,19)

InChI Key

YZLBTONBUOQMAJ-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)CC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.